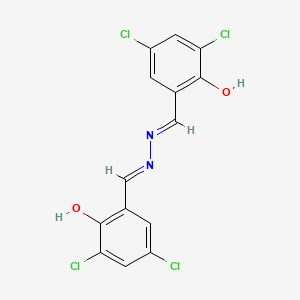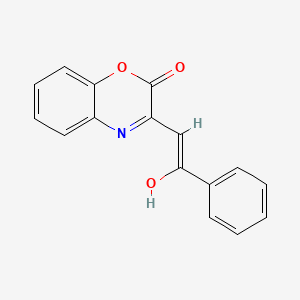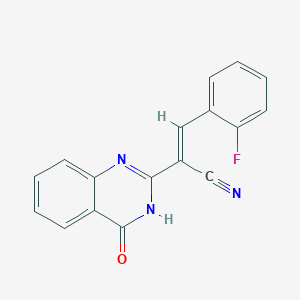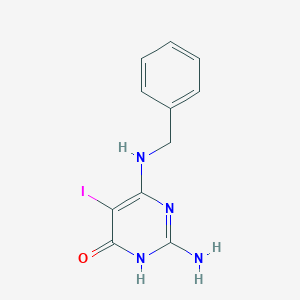![molecular formula C14H14N4OS B3719188 6-METHYL-2-{[(1-METHYL-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE](/img/structure/B3719188.png)
6-METHYL-2-{[(1-METHYL-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE
概要
説明
6-METHYL-2-{[(1-METHYL-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidinone core substituted with a benzimidazole moiety, which is linked via a sulfanyl bridge. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-{[(1-METHYL-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Sulfanyl Bridge: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl bridge.
Construction of the Pyrimidinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
6-METHYL-2-{[(1-METHYL-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole or pyrimidinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzimidazole or pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrimidinone rings.
科学的研究の応用
6-METHYL-2-{[(1-METHYL-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-METHYL-2-{[(1-METHYL-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfanyl bridge and pyrimidinone core contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole, thiabendazole, and omeprazole share structural similarities with the benzimidazole moiety.
Pyrimidinone Derivatives: Compounds such as pyrimidinone and its derivatives exhibit similar chemical properties.
Uniqueness
6-METHYL-2-{[(1-METHYL-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE is unique due to the combination of the benzimidazole and pyrimidinone moieties linked by a sulfanyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
4-methyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-7-13(19)17-14(15-9)20-8-12-16-10-5-3-4-6-11(10)18(12)2/h3-7H,8H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFDOERIXXENNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B3719121.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B3719139.png)
![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3719141.png)
![4-(furan-2-yl)-5-(furan-3-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile](/img/structure/B3719144.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenylpropanehydrazide](/img/structure/B3719157.png)
![2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3719165.png)
![2-(2-azaspiro[5.5]undec-2-ylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3719166.png)
![2-[(8,8-dimethyl-9-oxa-2-azaspiro[5.5]undec-2-yl)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3719178.png)

![N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANAMIDE](/img/structure/B3719192.png)
![5-Amino-3-(benzylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B3719195.png)
